Propargyl-PEG8-amine
Propargyl-PEG8-amine
Propargyl-PEG8-amine is a PEG derivative containing a propargyl group and an amine group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers can be useful in the development of antibody drug conjugates.
Brand Name:
Vulcanchem
CAS No.:
1196732-52-1
VCID:
VC0540373
InChI:
InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2
SMILES:
C#CCOCCOCCOCCOCCOCCOCCOCCOCCN
Molecular Formula:
C19H37NO8
Molecular Weight:
407.5
Propargyl-PEG8-amine
CAS No.: 1196732-52-1
Cat. No.: VC0540373
Molecular Formula: C19H37NO8
Molecular Weight: 407.5
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Propargyl-PEG8-amine is a PEG derivative containing a propargyl group and an amine group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers can be useful in the development of antibody drug conjugates. |
|---|---|
| CAS No. | 1196732-52-1 |
| Molecular Formula | C19H37NO8 |
| Molecular Weight | 407.5 |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
| Standard InChI | InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2 |
| Standard InChI Key | HJYYOUVXTIUMEJ-UHFFFAOYSA-N |
| SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCOCCN |
| Appearance | Solid powder |
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